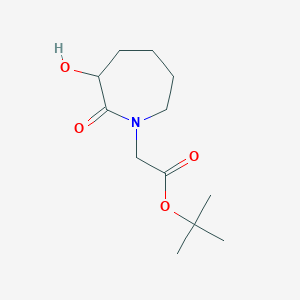methanone CAS No. 1112419-03-0](/img/structure/B2736639.png)
[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is an organic compound belonging to the benzothiazine class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be approached through multistep organic reactions, typically starting with the preparation of the key intermediates. The primary steps may involve:
Formation of the benzothiazine core: : This can be achieved via the cyclization of appropriate sulfonamide and halogenated precursors under controlled temperature and solvent conditions.
Introduction of substituents: : Subsequent reactions introduce the ethoxyphenyl, fluorine, and ethylphenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, using suitable reagents such as ethoxybenzene, fluorobenzene, and ethylbenzene derivatives.
Industrial Production Methods
On an industrial scale, the production of 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves optimizing reaction conditions to enhance yield and purity. This includes selecting high-efficiency catalysts, scaling up reaction volumes, and implementing continuous flow synthesis techniques for better control over reaction parameters and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Typically involving strong oxidizing agents like potassium permanganate, which can modify certain functional groups.
Reduction: : Utilizing reducing agents like sodium borohydride to convert ketone functionalities into alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often facilitated by the presence of activating groups on the benzene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromates, under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.
Substitution: : Halogenated compounds, organolithium or organomagnesium reagents, catalyzed by palladium or copper catalysts.
Major Products
The major products from these reactions depend on the specific functional groups involved, with possibilities including alcohols, carboxylic acids, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is studied for its potential as a synthetic intermediate in the preparation of more complex molecules. Its unique structure offers a versatile platform for derivatization.
Biology
In biological research, this compound can be investigated for its potential bioactive properties, such as antibacterial, antifungal, or anticancer activities, due to the presence of the benzothiazine moiety known for such activities.
Medicine
In the medical field, researchers may explore its application as a drug candidate or pharmacophore, evaluating its interaction with various biological targets and pathways.
Industry
In the industrial sector, 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be utilized in the development of specialty chemicals, advanced materials, or as a key ingredient in certain chemical processes.
Mécanisme D'action
The mechanism by which 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects can be complex, involving:
Molecular targets: : Potential targets may include enzymes, receptors, or other proteins that the compound binds to, leading to inhibition or activation of biological pathways.
Pathways involved: : The interaction with these molecular targets can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other compounds with structural similarities include:
4-(4-ethoxyphenyl)-7-fluoro-4H-1,4-benzothiazin-2-yl: methanone
4-(4-methoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone
4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone
Uniqueness
4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is unique due to the combination of its substituents, which may impart distinctive physicochemical properties, reactivity, and potential biological activity, making it a subject of interest for further study and application.
Propriétés
IUPAC Name |
[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-17-5-7-18(8-6-17)25(28)24-16-27(20-10-12-21(13-11-20)31-4-2)22-14-9-19(26)15-23(22)32(24,29)30/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKHMMITYWYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)


![N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2736561.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2736565.png)


![(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol](/img/structure/B2736570.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2736573.png)


![N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2736579.png)
